molecular formula C9H6F3N3O2 B2496240 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2243516-43-8

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No. B2496240
CAS RN: 2243516-43-8
M. Wt: 245.161
InChI Key: GHCPQVCFUMHRHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-b]pyridine derivatives involves several strategies, including condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups under specific conditions. For instance, an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was achieved via condensation in refluxing acetic acid, useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure and vibrational spectra of related pyrazolo[4,3-b]pyridine derivatives have been studied using techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT). These studies provide insights into the stabilization of conformers by intramolecular hydrogen bonding and the characteristic effects of hydrogen bonding on the conjugation with the pyridine ring (Bahgat et al., 2009).

Chemical Reactions and Properties

The chemical reactions involving pyrazolo[4,3-b]pyridine derivatives include functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into its carboxamide via reaction with acid chloride and 2,3-diaminopyridine, showcasing the versatility of these compounds in organic synthesis (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazolo[4,3-b]pyridine derivatives have been explored through various experimental and theoretical studies. These include investigations into their crystalline structures and the impact of different substituents on their stability and reactivity. Structural development studies indicate that specific substituents and structural modifications can significantly influence the physical properties and reactivity of these compounds (Miyachi et al., 2019).

Chemical Properties Analysis

The chemical properties of these derivatives have been analyzed through synthesis, spectral analysis, and quantum studies. Notably, the synthesis and analysis of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) offer insights into the reactivity, NLO properties, and thermodynamic parameters, contributing to a deeper understanding of their chemical behavior (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Structural Analysis

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid and related compounds have been widely explored for their unique structural characteristics and potential applications in material science and pharmaceutical research. Notably, the synthesis and structural analysis of pyrazolo[4,3-b]pyridine derivatives have led to insights into their chemical properties and reactivity. For instance, the experimental and theoretical studies on the functionalization reactions of related pyrazole carboxylic acids have highlighted the versatility of these compounds in synthetic chemistry, revealing mechanisms that could be applicable to the synthesis of this compound derivatives (Yıldırım et al., 2005).

Computational Studies and Spectroscopy

Theoretical and experimental investigations, including computational studies and vibrational spectroscopy, have been applied to related pyrazolo[4,3-b]pyridine compounds. These studies aim to understand their molecular structures and the effects of functional groups on their physical and chemical properties. The use of density functional theory (DFT) to optimize structures and predict vibrational spectra provides a foundational understanding of the electronic characteristics of these molecules, which is crucial for designing new compounds with desired properties (Bahgat et al., 2009).

Pharmaceutical Research Applications

While direct studies on this compound in pharmaceutical research are not highlighted in the provided papers, the structural analogs of pyrazolo[4,3-b]pyridine have been investigated for their potential medicinal properties. For example, pyrazolopyridines and related compounds have been synthesized and evaluated for their antibacterial activities, showcasing the relevance of this chemical framework in the development of new antimicrobial agents. This indicates the potential for this compound derivatives to serve as leads in the discovery of new therapeutic agents (Maqbool et al., 2014).

Material Science and Luminescence

In material science, the study of mechanoluminescent and efficient white OLEDs using Pt(II) phosphors, which include pyrazolyl pyridine derivatives, demonstrates the applicability of pyrazolo[4,3-b]pyridine structures in the development of advanced materials for lighting and display technologies. These investigations into the photophysical properties and applications in organic light-emitting diodes (OLEDs) underscore the potential of this compound derivatives in electronics and photonics (Huang et al., 2013).

Future Directions

The future directions for the research on “1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid” could involve the development of novel synthetic approaches, the exploration of its biological activities, and the investigation of its potential applications in various fields .

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCPQVCFUMHRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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